molecular formula C19H15ClNNaO4 B1260142 Indomethacin sodium CAS No. 7681-54-1

Indomethacin sodium

Cat. No.: B1260142
CAS No.: 7681-54-1
M. Wt: 379.8 g/mol
InChI Key: JMHRGKDWGWORNU-UHFFFAOYSA-M
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Description

Indomethacin sodium is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to reduce fever, pain, stiffness, and swelling caused by inflammation. It works by inhibiting the production of prostaglandins, which are endogenous signaling molecules known to cause these symptoms. This compound is the sodium salt form of indomethacin, making it more soluble in water and suitable for various pharmaceutical formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Indomethacin sodium can be synthesized through several methods. One common method involves the reaction of indomethacin with sodium hydroxide to form the sodium salt. The reaction is typically carried out in an aqueous medium at room temperature. The product is then isolated by filtration and dried under reduced pressure .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors, followed by purification steps such as crystallization and drying .

Chemical Reactions Analysis

Types of Reactions

Indomethacin sodium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives. Reducing agents such as sodium borohydride are often used.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring. .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Indomethacin sodium has a wide range of scientific research applications:

Mechanism of Action

Indomethacin sodium exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid to prostaglandins. By blocking this enzyme, this compound reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever. The compound also affects other molecular targets and pathways, including the modulation of intracranial pressure and volume activity .

Comparison with Similar Compounds

Indomethacin sodium is often compared with other NSAIDs, such as diclofenac and naproxen. While all these compounds share similar anti-inflammatory and analgesic properties, this compound is known for its higher potency and efficacy in certain conditions. it also has a higher risk of gastrointestinal and cardiovascular side effects compared to some other NSAIDs .

Similar Compounds

Properties

IUPAC Name

sodium;2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4.Na/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;/h3-9H,10H2,1-2H3,(H,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHRGKDWGWORNU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClNNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53-86-1 (Parent)
Record name Indomethacin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20227631
Record name Indomethacin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7681-54-1, 74252-25-8
Record name Indomethacin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indomethacin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name sodium 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate trihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOMETHACIN SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C9D998830
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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